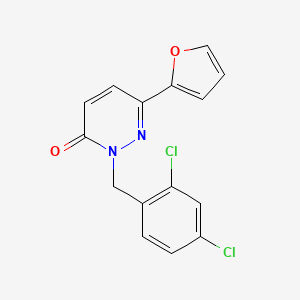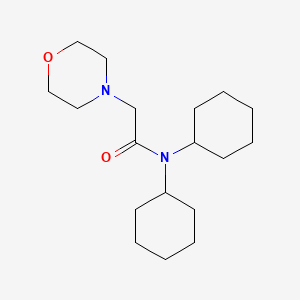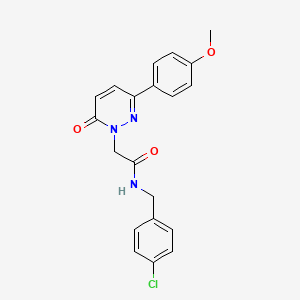![molecular formula C22H27N3O3S B5646521 (4-BENZYL-1-PIPERAZINYL)[4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL]METHANONE](/img/structure/B5646521.png)
(4-BENZYL-1-PIPERAZINYL)[4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BENZYL-1-PIPERAZINYL)[4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL]METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group attached to a piperazine ring and a phenyl group linked to a thiazinan-2-yl moiety with a methanone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYL-1-PIPERAZINYL)[4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL]METHANONE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the attachment of the thiazinan-2-yl phenyl methanone. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYL-1-PIPERAZINYL)[4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(4-BENZYL-1-PIPERAZINYL)[4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL]METHANONE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (4-BENZYL-1-PIPERAZINYL)[4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c26-22(24-15-13-23(14-16-24)18-19-6-2-1-3-7-19)20-8-10-21(11-9-20)25-12-4-5-17-29(25,27)28/h1-3,6-11H,4-5,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMZEZLAMNVYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperidin-3-yl}methyl)-2-furamide](/img/structure/B5646444.png)
![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5646445.png)
![1-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5646450.png)
![Ethyl 4-[(4-methoxyphenyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B5646461.png)
![N-allyl-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5646466.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5646470.png)
![3-methoxy-1-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5646483.png)
![4-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5646488.png)


![(3S*,4R*)-1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5646507.png)
![((3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}pyrrolidin-3-yl)methanol](/img/structure/B5646509.png)

![2-anilino-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5646539.png)
